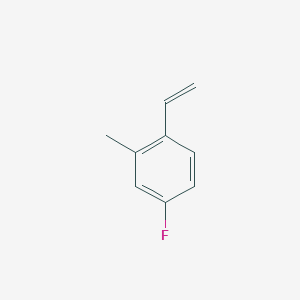![molecular formula C7H4F3N3 B15244741 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is typically carried out under mild conditions at room temperature, making it an efficient and operationally simple one-pot synthesis . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach .
Industrial Production Methods:
In industrial settings, the synthesis of this compound can be scaled up using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous for industrial production due to its efficiency, broad substrate scope, and good functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
This compound has shown potential in biological applications, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases, which are important targets in cancer therapy .
Medicine:
In medicinal chemistry, this compound derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . These derivatives exhibit promising activity and selectivity, making them potential candidates for anticancer drugs.
Industry:
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their signaling pathways . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine compound with similar structural features but different biological activities.
3-Trifluoromethyl-1,2,4-triazole: A related compound with a trifluoromethyl group, known for its broad-spectrum pharmaceutical activity.
1,2,4-Triazolo[4,3-a]pyrazine: A compound with a similar triazolo ring structure, studied for its kinase inhibitory activities.
Uniqueness:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique physicochemical and pharmacological properties. This substitution enhances the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-4-11-12-6(13)3-5/h1-4H |
Clave InChI |
DCMIYPGLSJFYLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NN=C2C=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


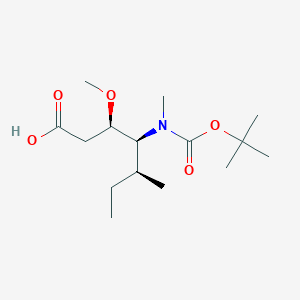

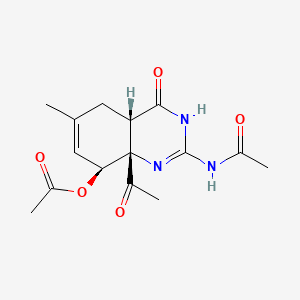

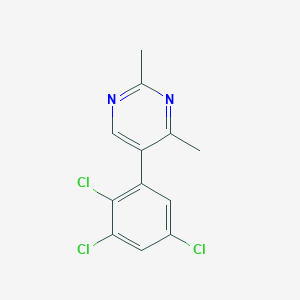
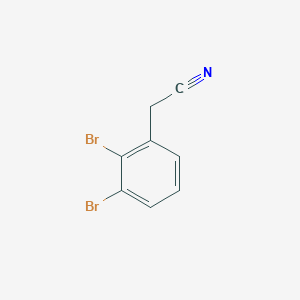
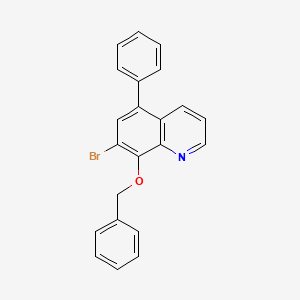
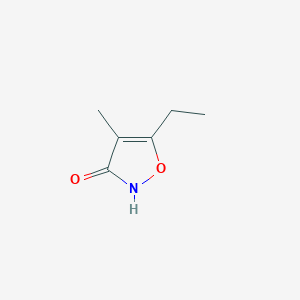
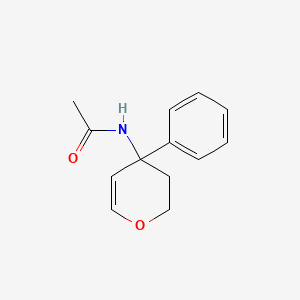
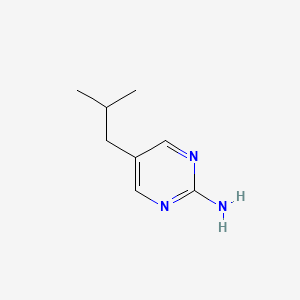
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)

